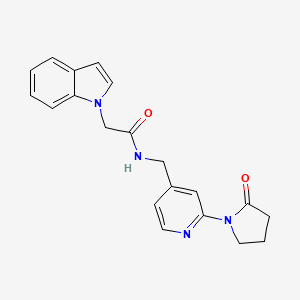

2-(1H-indol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(14-23-11-8-16-4-1-2-5-17(16)23)22-13-15-7-9-21-18(12-15)24-10-3-6-20(24)26/h1-2,4-5,7-9,11-12H,3,6,10,13-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIWDBKMZUEJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Pyridine Derivative Synthesis: The pyridine ring can be constructed using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Coupling Reaction: The indole and pyridine derivatives are then coupled using a suitable linker, such as an acetamide group, through amide bond formation. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Indole-2,3-dione derivatives

Reduction: Piperidine derivatives

Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemical Properties and Structure

This compound features an indole moiety, which is known for its diverse biological activities. The presence of the pyridine and oxopyrrolidine groups further enhances its potential as a pharmaceutical agent. The molecular formula is , with a molecular weight of approximately 336.4 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including those similar to 2-(1H-indol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide. For instance, compounds with indole structures have shown promising results against various cancer cell lines such as HeLa, MCF-7, and HT-29. In vitro evaluations indicated that certain analogues exhibited significant antiproliferative effects, with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.52 |

| Compound B | MCF-7 | 0.34 |

| Compound C | HT-29 | 0.86 |

Antimicrobial Properties

Indoles are also recognized for their antimicrobial properties. Research has demonstrated that certain derivatives possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies suggest that modifications in the indole framework can enhance antimicrobial efficacy .

Therapeutic Potential

Given its diverse biological activities, this compound presents opportunities for development into therapeutic agents targeting cancer and infectious diseases. The ongoing research aims to refine its efficacy and safety profiles through further preclinical studies.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various cellular pathways, such as the apoptotic pathway in cancer cells, leading to cell death, or the inflammatory pathway, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic molecules. Key analogues include:

Functional and Pharmacological Comparisons

- Antioxidant Activity: Compounds with indole-acetamide scaffolds (e.g., hydroxyimino-methyl derivatives) exhibit superior antioxidant properties compared to the target compound. For example, N-(4-nitrophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide showed 85% DPPH radical scavenging at 100 µM, attributed to electron-donating indole and amide groups .

- Anticancer Potential: The 4-chlorobenzyl-indole analogue (from ) demonstrated antiproliferative activity against breast cancer cells (IC50 = 12 µM), likely due to halogenated aromatic interactions with DNA. The target compound’s pyridine-pyrrolidinone substituents may target kinase or protease pathways, though specific data is unavailable.

- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of indole, pyridine, and pyrrolidinone precursors, similar to Ugi four-component reactions used for analogues in . Yields for such complex hybrids typically range from 40–50%, comparable to 4s–4x in .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide (referred to as Compound A) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

Compound A can be structurally represented as follows:

The compound consists of an indole moiety linked to a pyridine ring via a pyrrolidine unit, which may contribute to its biological properties.

Research indicates that Compound A exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that Compound A may inhibit the proliferation of cancer cells. Its structural components, particularly the indole and pyridine groups, are known to interact with cellular pathways involved in cancer progression.

- Neuroprotective Effects : The indole structure is often associated with neuroprotective properties. Studies have shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data Table

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Modulation of neurotransmitter levels | |

| Antimicrobial | Inhibition of bacterial growth |

Anticancer Activity

A study conducted on various indole derivatives , including Compound A, demonstrated significant anticancer activity against several tumor cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Research published in Science.gov highlighted the neuroprotective potential of indole-based compounds. In vitro assays showed that these compounds could reduce oxidative stress markers in neuronal cells. This suggests that Compound A may have similar protective effects, potentially making it a candidate for treating neurodegenerative disorders.

Antimicrobial Properties

In a comparative study on various pyridine derivatives , it was found that compounds with similar structures to Compound A exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application for Compound A in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(1H-indol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide?

- Methodology :

- The compound’s structure suggests a multi-step synthesis involving indole acylation and pyridine substitution. Acylation of indole derivatives (e.g., using acetic anhydride or chloroacetyl chloride) under basic conditions (e.g., pyridine) is a common starting point .

- Subsequent coupling with a pyridine-based amine (e.g., 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethanamine) may require Pd-catalyzed cross-coupling or nucleophilic substitution, as seen in analogous indole-pyridine hybrids .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by , , and HRMS are critical for confirming structural integrity .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodology :

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to potential skin sensitization (H317) and acute toxicity (H302) risks, as observed in structurally related acetamides .

- Stability : Store the compound in anhydrous conditions at room temperature, avoiding prolonged exposure to light or moisture, which may degrade the oxopyrrolidinyl or indole moieties .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : can resolve indole NH (~10–12 ppm) and pyridine/pyrrolidinyl protons (6–8 ppm). confirms carbonyl (C=O) groups at ~165–175 ppm .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass error .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity (e.g., anticancer properties)?

- Methodology :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the indole or pyridine ring to improve binding to targets like Bcl-2/Mcl-1 proteins, as demonstrated in related indole-acetamide derivatives .

- Solubility Optimization : Add polar substituents (e.g., methoxy, hydroxyl) to the pyridin-4-ylmethyl group to enhance aqueous solubility without compromising target affinity .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Methodology :

- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., MCF-7, HeLa) to validate potency variations.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of apoptosis regulators (e.g., Bcl-2) in observed bioactivity .

- Structural Confirmation : Re-analyze synthesized batches via X-ray crystallography to rule out polymorphism or impurities affecting activity .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition risks .

- Molecular Docking : Perform AutoDock Vina simulations to model interactions with Bcl-2/Mcl-1 binding pockets, prioritizing residues like Asp108 and Arg263 for mutagenesis studies .

Q. How can researchers address low yields in the final coupling step?

- Methodology :

- Catalyst Screening : Test Pd(PPh), Pd(OAc), or CuI catalysts under varying temperatures (80–120°C) to optimize Buchwald-Hartwig or Ullmann couplings .

- Solvent Optimization : Replace DMF with DMA or DMSO to improve reaction efficiency, as seen in analogous pyridine-indole hybrids .

Data Contradiction Analysis

Q. Conflicting reports on acute toxicity: How to reconcile discrepancies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.